(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Description

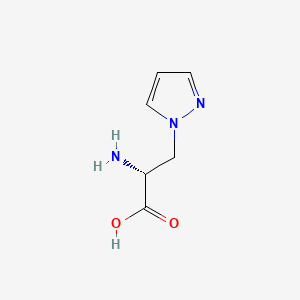

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906398 | |

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149655-71-0 | |

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Amino 3 Pyrazol 1 Yl Propionic Acid

Stereoselective Synthesis Strategies and Enantiomeric Control

The precise control of stereochemistry is paramount in the synthesis of (R)-2-Amino-3-pyrazol-1-YL-propionic acid to ensure the desired biological activity. Various strategies have been developed to achieve high enantiomeric purity.

Chiral Pool Approaches Utilizing Natural Amino Acid Precursors

Chiral pool synthesis leverages the readily available and enantiomerically pure starting materials from nature, such as amino acids, to construct more complex chiral molecules. wikipedia.orgstudysmarter.co.uk This approach significantly shortens synthetic routes and ensures the final product's chirality. studysmarter.co.uk

Natural amino acids like L-aspartic acid and L-serine are common starting points for the synthesis of pyrazole-containing amino acids. rsc.orgbaranlab.org For instance, a synthetic route starting from an aspartic acid-derived β-keto phosphonate (B1237965) ester has been developed. rsc.org This method involves a Horner-Wadsworth-Emmons reaction followed by condensation with phenyl hydrazine (B178648) and subsequent oxidation to yield the pyrazole-derived α-amino acid. rsc.org

The use of natural amino acids provides a scaffold with a predefined stereocenter, which is carried through the synthetic sequence to afford the desired (R)-configuration in the final product. Protecting group strategies are often necessary to shield reactive functionalities during the transformation of the amino acid side chain into the pyrazole (B372694) moiety. studysmarter.co.uk

Asymmetric Catalysis in Pyrazole-Amino Acid Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or racemic precursors through the action of a chiral catalyst. youtube.comyoutube.com This approach is highly versatile and can be applied to a wide range of substrates. researchgate.netnih.gov

Organocatalysis, in particular, has emerged as a robust method for the enantioselective synthesis of complex molecules. nih.gov For example, cinchona alkaloid-derived catalysts have been successfully employed in the synthesis of biologically active pyrazole derivatives. nih.gov In one study, cupreine (B190981) was found to be an effective catalyst for the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, affording the desired products in high yields and excellent enantioselectivities (up to >99% ee). nih.gov

Metal-based catalysts are also utilized. For instance, palladium-catalyzed asymmetric allylic alkylation of pyrazolones has been reported to produce novel pyrazolone-aminooxindole-propylene structural motifs with high enantioselectivity. researchgate.net Chiral phosphoric acids have also been used as catalysts in the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters to produce pyrazole-based α-amino acid derivatives with tetrasubstituted carbon stereocenters. researchgate.net

| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Cinchona Alkaloids (e.g., Cupreine) | Tandem Michael addition/Thorpe-Ziegler | Organocatalysis, high yield | Up to >99% |

| Palladium Complexes | Asymmetric allylic alkylation | Metal catalysis, formation of vicinal quaternary centers | High ee reported |

| Chiral Phosphoric Acids | Asymmetric reaction with alkynyl-α-imino esters | Organocatalysis, synthesis of α-amino acids with tetrasubstituted stereocenters | 73-99% |

Diastereoselective Synthetic Routes

Diastereoselective synthesis is another key strategy for controlling stereochemistry, often involving the use of a chiral auxiliary to direct the formation of a new stereocenter. This approach can lead to high levels of stereocontrol and is particularly useful for constructing molecules with multiple stereocenters.

One common method is the diastereoselective alkylation of a chiral enolate. For example, diketopiperazine templates derived from natural amino acids can be used to direct the alkylation of an enolate with high diastereoselectivity (>90% de). rsc.org Subsequent deprotection and hydrolysis then yield the desired quaternary α-amino acid in high enantiomeric excess (>98% ee). rsc.org Similarly, chiral oxazolidinones can be employed as auxiliaries in the diastereoselective alkylation of benzyl (B1604629) bromoacetate (B1195939) to produce 2-substituted-3-aminocarbonyl propionic acid derivatives. nih.gov

Detailed Reaction Mechanisms and Mechanistic Investigations of Key Steps

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, predominantly favoring the (E)-isomer. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org

Mechanism:

Deprotonation: A base is used to deprotonate the phosphonate, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone in a rate-limiting step, forming an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com

Elimination: The oxaphosphetane intermediate collapses to form the alkene and a water-soluble dialkylphosphate byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com

In the synthesis of pyrazole-containing amino acids, the HWE reaction is often employed to create a β-aryl α,β-unsaturated ketone intermediate from an aspartic acid-derived β-keto phosphonate ester and an aromatic aldehyde. rsc.org The stereoselectivity of the HWE reaction is influenced by steric factors in the transition state, which generally favors the formation of the more stable (E)-alkene. organic-chemistry.org Modifications to the reaction conditions, such as the use of specific bases or phosphonate reagents, can further enhance this selectivity. nrochemistry.com For instance, the Still-Gennari modification allows for the synthesis of (Z)-olefins with high stereoselectivity. nrochemistry.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Deprotonation of the phosphonate | Phosphonate carbanion |

| 2 | Nucleophilic addition to the carbonyl | Oxaphosphetane |

| 3 | Elimination to form the alkene | (E)- or (Z)-alkene and dialkylphosphate |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. nih.govresearchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene. nih.govnih.gov

Mechanism with Diazo Compounds: The reaction of a diazo compound with an alkyne is a common route to pyrazoles. nih.govrsc.org The reaction can often proceed simply by heating, and in some cases, can be performed under solvent-free conditions. rsc.org The cycloaddition of the diazo compound to the alkyne forms a transient dihydropyrazole intermediate, which then aromatizes to the stable pyrazole ring.

Mechanism with Nitrile Imines: Nitrile imines, which can be generated in situ from the oxidation of hydrazones, also serve as effective 1,3-dipoles for pyrazole synthesis. researchgate.net These reactive intermediates readily undergo cycloaddition with dipolarophiles to form the pyrazole ring.

In the context of amino acid synthesis, 1,3-dipolar cycloaddition reactions can be used to form the pyrazole ring onto a side chain derived from a natural amino acid. For example, an alkyne-containing amino acid derivative could react with a diazo compound to form the desired pyrazole-substituted amino acid. The regioselectivity of the cycloaddition is an important consideration and can often be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Regioselective Pyrazole Ring Construction

One effective strategy involves a one-pot condensation/aza-Michael reaction. rsc.orgnih.gov This method utilizes a chiral precursor derived from a readily available amino acid, such as L-aspartic acid, which is first converted to a β-keto phosphonate ester. A Horner-Wadsworth-Emmons reaction with an appropriate aldehyde then generates a β-aryl α,β-unsaturated ketone. Subsequent treatment with a hydrazine derivative leads to the regioselective formation of the desired pyrazole-containing α-amino acid. rsc.orgnih.gov The regioselectivity is driven by the specific reaction conditions and the nature of the substituents on the reactants.

Another approach focuses on the use of specialized reagents and catalysts to direct the cyclization. For instance, multicomponent reactions have emerged as a powerful tool for the regioselective synthesis of highly substituted pyrazoles. rsc.org These reactions can involve the in-situ generation of reactive intermediates, such as nitrile imines from hydrazines and aldehydes, which then undergo 1,3-dipolar cycloaddition with an appropriate alkene or alkyne to yield the pyrazole product with high regiocontrol. rsc.org Temperature and the choice of base can also be critical factors in directing the regioselectivity of pyrazole formation. nih.gov

Recent research has also highlighted the influence of solvents on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org

Table 1: Comparison of Regioselective Pyrazole Synthesis Methods

| Method | Key Features | Advantages |

| Condensation/Aza-Michael Reaction | Utilizes a chiral pool starting material (e.g., L-aspartic acid). rsc.orgnih.gov | High regioselectivity, good yields. rsc.orgnih.gov |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. rsc.org | High efficiency, atom economy, and regioselectivity. rsc.org |

| Solvent-Directed Synthesis | Employs fluorinated alcohols to enhance regioselectivity. acs.org | Improved regiochemical control. acs.org |

| Temperature-Controlled Synthesis | Divergent synthesis of pyrazole derivatives by tuning reaction temperature. nih.gov | Access to different regioisomers from common starting materials. nih.gov |

Diimide Reduction Strategies

Diimide (N₂H₂) reduction is a valuable metal-free method for the reduction of carbon-carbon multiple bonds, offering an alternative to catalytic hydrogenation. wikipedia.org This technique is particularly useful in the synthesis of complex molecules where other reducible functional groups, such as N-O or O-O bonds, must be preserved. wikipedia.org The reduction proceeds via a concerted, syn-addition of hydrogen across the double or triple bond, typically from the less sterically hindered face of the molecule. wikipedia.orgyoutube.com

In the context of synthesizing this compound, diimide reduction can be applied to a precursor containing an unsaturated side chain that is subsequently converted to the pyrazolyl-methyl group. The formation of diimide is the rate-limiting step, and it is typically generated in situ from various precursors, including the oxidation of hydrazine or the decarboxylation of potassium azodicarboxylate. wikipedia.org A mild and efficient method for generating diimide involves the use of 2-nitrobenzenesulfonohydrazide (B1598070) and triethylamine (B128534) at room temperature. nih.gov

The reactivity of diimide is influenced by the substitution pattern of the multiple bond, with less substituted and unpolarized bonds being more reactive. wikipedia.org This selectivity can be advantageous in molecules with multiple sites of unsaturation. For instance, terminal olefins and 1,2-disubstituted olefins are readily reduced by diimide. nih.gov While diimide reductions can sometimes require long reaction times, they offer the significant advantage of avoiding heavy metal catalysts and the associated issues of product contamination and catalyst poisoning, especially in the presence of sulfur-containing functional groups. wikipedia.orgyoutube.com

Table 2: Common Diimide Generation Methods and Their Characteristics

| Precursor | Reagents/Conditions | Advantages | Disadvantages |

| Hydrazine | Oxidation (e.g., H₂O₂, O₂) | Readily available starting material. | Can lead to side reactions. |

| Potassium Azodicarboxylate | Acid (e.g., Acetic Acid) | Clean reaction, generates N₂ and CO₂ as byproducts. wikipedia.org | Precursor can be expensive. |

| 2-Nitrobenzenesulfonohydrazide | Triethylamine | Mild conditions, good for solid-phase synthesis. nih.gov | Stoichiometric use of reagents. |

| Tosylhydrazide | Thermal decomposition in methanol (B129727) under heating. youtube.com | Simple procedure. youtube.com | Requires elevated temperatures. |

Optimization of Synthetic Parameters for Scalable Research Production

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the synthesis of this compound. As mentioned, fluorinated alcohols like TFE and HFIP can dramatically improve the regioselectivity of pyrazole ring formation. acs.org This is attributed to the unique properties of these solvents, including their ability to form strong hydrogen bonds and stabilize charged intermediates or transition states. In some cases, solvent-free, or "green," conditions have been developed for pyrazole synthesis, offering advantages in terms of reduced waste and environmental impact. rsc.org

Catalyst Screening and Ligand Design for Enhanced Stereoselectivity

Achieving the desired (R)-stereochemistry at the α-carbon is paramount. Asymmetric catalysis, employing chiral catalysts, is a powerful strategy for controlling stereoselectivity. nih.gov The design and screening of chiral ligands are central to the development of effective asymmetric catalysts. nih.govmdpi.com For the synthesis of chiral amino acids, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral tridentate ligand have proven to be a highly effective methodology. nih.gov

N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for various asymmetric transformations, including the synthesis of chiral nitrogen-containing heterocycles. acs.orgacs.org The modular nature of NHC catalysts allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity. acs.org For instance, in the synthesis of chiral pyrazoles, different NHC catalysts can be screened to identify the one that provides the highest enantiomeric excess (ee). acs.orgacs.org The development of privileged ligand scaffolds, which are effective across a range of reactions, is a major goal in this field. nih.gov

Table 3: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis

| Catalyst/Ligand Type | Application | Key Features |

| Chiral Ni(II) Complexes | Asymmetric synthesis of α-amino acids. nih.gov | Utilizes chiral tridentate ligands to control stereochemistry. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Enantioselective synthesis of chiral heterocycles. acs.orgacs.org | Modular structure allows for fine-tuning of steric and electronic properties. acs.org |

| P,N-Ligands (e.g., PHOX) | Palladium-catalyzed allylic substitution and other asymmetric reactions. nih.gov | Non-symmetrical design can outperform C₂-symmetric ligands. nih.gov |

| Spiro Ligands (e.g., SPINOL-derived) | Iridium-catalyzed asymmetric hydrogenation. dicp.ac.cn | Rigid and configurationally stable scaffold. dicp.ac.cn |

Detailed Structural Characterization and Conformational Analysis of R 2 Amino 3 Pyrazol 1 Yl Propionic Acid and Its Intermediates

Spectroscopic Techniques for Stereochemical and Structural Elucidation

A combination of advanced spectroscopic methods provides a powerful toolkit for the detailed analysis of (R)-2-Amino-3-pyrazol-1-YL-propionic acid in both solution and solid states. These techniques are crucial for confirming the stereochemical configuration, understanding conformational preferences, and verifying the molecular structure.

Chiroptical techniques are indispensable for the stereochemical characterization of chiral molecules like this compound. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, providing a unique spectral fingerprint that is directly related to its absolute configuration and conformation.

While specific CD and ORD spectra for this compound are not widely published, the principles of these techniques are well-established for amino acids. The CD spectrum of an amino acid is sensitive to the electronic transitions of its chromophores, which include the carboxyl group and, in this case, the pyrazole (B372694) ring. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated to the stereochemistry at the α-carbon. For instance, studies on similar amino acid derivatives have shown that the spatial arrangement of the chromophores dictates the observed CD signals researchgate.net. Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of different conformers and enantiomers, which can then be compared with experimental data to confirm the absolute configuration.

The application of chiroptical spectroscopy is not only for the final compound but also for its chiral intermediates, ensuring that the desired stereochemistry is maintained throughout the synthetic pathway.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~4.0-4.5 | ~55-60 |

| β-CH₂ | ~4.2-4.7 | ~50-55 |

| Pyrazole C3-H | ~7.5 | ~138 |

| Pyrazole C4-H | ~6.2 | ~105 |

| Pyrazole C5-H | ~7.6 | ~130 |

| COOH | ~10-12 (acidic proton) | ~170-175 |

| NH₂ | Variable | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Beyond simple structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the solution-state conformation by providing information about through-space proton-proton proximities. This is particularly important for understanding the spatial relationship between the pyrazole ring and the amino acid backbone nih.govresearchgate.netbohrium.commdpi.com.

Furthermore, NMR is a powerful tool for assessing stereochemical purity. Chiral solvating agents or chiral derivatizing agents can be used to create diastereomeric environments for the enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess (ee) nih.gov.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound and its intermediates. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the molecular formula.

For this compound (C₆H₉N₃O₂), the expected exact mass is 155.0695 g/mol nih.govnih.gov. Experimental LC-MS/MS data for the racemic mixture of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid shows a precursor ion [M-H]⁻ at m/z 154.0618, which is consistent with the expected molecular weight researchgate.net. HRMS analysis of related chiral amino acids is a standard procedure to confirm their identity nih.govresearchgate.netfujifilm.com.

Tandem mass spectrometry (MS/MS) experiments can further provide structural information through the analysis of fragmentation patterns. For instance, the fragmentation of the parent ion would be expected to yield characteristic fragments corresponding to the loss of water, the carboxyl group, or parts of the pyrazole ring, further corroborating the proposed structure researchgate.net.

Table 2: Predicted Mass Spectrometry Data for Pyrazole-Containing Amino Acids

| Compound | Molecular Formula | Adduct | Predicted m/z |

| 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoic acid | C₈H₁₃N₃O₂ | [M+H]⁺ | 184.10805 |

| 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid | C₆H₈ClN₃O₂ | [M+H]⁺ | 190.03778 |

| 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid | C₇H₁₁N₃O₂ | [M+H]⁺ | 170.09241 |

| 2-amino-3-[3-(trifluoromethyl)-1h-pyrazol-1-yl]propanoic acid | C₇H₈F₃N₃O₂ | [M+H]⁺ | 224.06413 |

Data sourced from PubChem researchgate.netnih.govnp-mrd.orghmdb.cauni.luuni.luuni.lu.

Solid-State Structural Analysis

The characterization of a molecule in its solid state is crucial for understanding its packing, intermolecular interactions, and physical properties.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to determine the absolute configuration of similar amino acid derivatives. For example, an X-ray crystallographic analysis of a related thiadiazole-containing amino acid definitively established the R-configuration of the early eluting enantiomer from chiral chromatography nih.gov.

The process involves growing a suitable single crystal, which can be challenging, and then exposing it to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing nih.govacs.orgmdpi.com. Studies on related pyrazole-containing structures have highlighted the importance of hydrogen bonding and other non-covalent interactions in their crystal lattices nih.govnih.govacs.org.

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions rsc.orgnih.govpolito.itacs.orgcsic.es. For a chiral molecule like this compound, crystal engineering principles can be applied to influence its crystallization behavior, potentially leading to the formation of different crystal forms, or polymorphs.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical area of study as different polymorphs can have distinct physical properties, including solubility and stability researchgate.netnih.govtandfonline.comnycu.edu.twiucr.org. The study of polymorphism in amino acids has revealed that factors such as solvent, temperature, and pressure can influence which polymorphic form crystallizes nih.govtandfonline.comnycu.edu.tw. While specific polymorphism studies on this compound have not been reported, the general principles of amino acid polymorphism would apply. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to identify and characterize different polymorphs researchgate.net. Understanding and controlling polymorphism is of significant importance in the development of crystalline materials.

Conformational Preferences and Dynamics of this compound

Molecular Flexibility and Restricted Rotations within the Pyrazole-Amino Acid Scaffold

The flexibility of the this compound scaffold is primarily dictated by the rotation around three key single bonds, as identified by computational analyses. nih.gov These bonds are: the N1-Cβ bond, the Cα-Cβ bond, and the N-Cα bond. The rotation around these bonds is defined by specific dihedral angles, which are crucial for describing the molecule's conformation.

The primary dihedral angles governing the conformation are:

Φ (phi): C'-N-Cα-C'

Ψ (psi): N-Cα-C'-N

χ1 (chi1): N-Cα-Cβ-N1(pyrazole)

χ2 (chi2): Cα-Cβ-N1(pyrazole)-C5(pyrazole)

Studies on analogous pyrazole amino acids, such as those derived from 3-amino-1H-pyrazole-5-carboxylic acid, have shown a distinct preference for an extended conformation where the ϕ and ψ torsion angles are approximately ±180°. nih.gov This preference indicates a high degree of structural rigidity within this class of compounds.

A significant factor contributing to the molecule's conformational character is the restricted rotation around the N1(pyrazole)–Cβ(alanine) bond. This restriction is believed to arise from a partial double-bond character in the N1–CH₂ linkage, a phenomenon observed in related compounds like 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid. nih.gov This partial double-bond character increases the energy barrier for rotation, limiting the number of accessible, low-energy conformations. The energy difference between staggered and eclipsed conformations, known as torsional strain, must be overcome for bond rotation to occur. libretexts.org The presence of the bulky pyrazole ring introduces a significant rotational barrier, making free rotation around this bond unlikely at normal temperatures. libretexts.org

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| Φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond, defining the backbone conformation. |

| Ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond, also defining the backbone conformation. |

| χ1 (chi1) | N-Cα-Cβ-N1(pyrazole) | Rotation around the Cα-Cβ bond, orienting the pyrazole ring relative to the backbone. |

| χ2 (chi2) | Cα-Cβ-N1(pyrazole)-C5(pyrazole) | Rotation around the Cβ-N1 bond, defining the pyrazole ring's orientation. |

Intramolecular Hydrogen Bonding and Steric Interactions

The conformational preferences of this compound are further stabilized and defined by a network of intramolecular interactions, primarily hydrogen bonds and steric effects. These non-covalent interactions play a pivotal role in dictating the molecule's most stable three-dimensional arrangement.

Intramolecular Hydrogen Bonding: Theoretical and experimental studies on related pyrazole-containing amino acids and other heterocyclic systems confirm that intramolecular hydrogen bonds (IMHBs) are a key factor in conformational stability. nih.govnih.gov In this compound, several potential IMHBs can form, which lock the molecule into specific conformations. A probable and significant interaction is the hydrogen bond between a hydrogen atom of the α-amino group (the donor) and the sp²-hybridized N2 atom of the pyrazole ring (the acceptor). nih.govnih.gov This type of N-H···N interaction can lead to a more planar and rigid structure by forming a pseudo-cyclic ring system. nih.gov The formation of such bonds is known to direct the conformation in similar pyrazole amino acid residues. nih.gov

Steric Interactions: Steric hindrance between the bulky pyrazole ring and the substituents on the α-carbon (the amino and carboxyl groups) significantly restricts the rotational freedom of the molecule. As the side chain rotates around the Cα-Cβ (χ1) and Cβ-N1 (χ2) bonds, conformations where the pyrazole ring is in close proximity to the carboxyl or amino groups are energetically unfavorable due to van der Waals repulsion. This steric clash disfavors eclipsed conformations, leading to a strong preference for staggered conformations where the bulky groups are positioned as far apart as possible. This steric avoidance is a primary driver for the molecule adopting an extended conformation.

| Interaction Type | Potential Groups Involved | Likely Impact on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bond | α-Amino Group (N-H) and Pyrazole N2 | Stabilizes a specific planar orientation, restricting rotation around χ1 and χ2. nih.gov |

| Intramolecular Hydrogen Bond | α-Amino Group (N-H) and Carboxyl Oxygen (O=C) | Can influence the orientation of the amino and carboxyl groups relative to each other. |

| Steric Repulsion | Pyrazole Ring and Carboxyl Group | Destabilizes conformations where these groups are eclipsed, favoring extended structures. |

| Steric Repulsion | Pyrazole Ring and α-Amino Group | Destabilizes conformations with close proximity, further restricting side-chain rotation. |

Investigations into Biological Interactions and Mechanistic Insights at the Molecular and Cellular Level Excluding Clinical Outcomes

Enzyme-Ligand Interactions and Inhibition/Activation Mechanisms

The interaction of (R)-2-Amino-3-pyrazol-1-yl-propionic acid with enzymes is a critical area of investigation to understand its metabolic fate and potential pharmacological activity. While comprehensive data on the (R)-enantiomer are limited, studies on the racemate and the corresponding (S)-enantiomer provide foundational insights.

Binding Kinetics and Thermodynamics with Purified Enzymes

Specific kinetic and thermodynamic data for the binding of this compound with purified enzymes are not extensively documented in publicly available literature. However, research on the enzymatic synthesis of the (S)-enantiomer, β-pyrazol-1-yl-L-alanine, has identified O-acetylserine sulfhydrylase (OASS) as a key enzyme. rsc.org Immobilized OASS isozymes, His-CysK-MNPs and His-CysM-MNPs, have been shown to catalyze the synthesis of (S)-β-pyrazol-1-yl-alanine from O-acetyl-L-serine (OAS) and pyrazole (B372694) with high activity (2.3 and 1.7 U mg⁻¹ of protein, respectively). rsc.org This demonstrates a significant interaction between the pyrazolyl-alanine scaffold and the active site of OASS, although the binding kinetics for the (R)-enantiomer have not been reported.

Mechanistic Enzymology Studies (e.g., Suicide Inhibition, Competitive Binding)

Mechanistic studies, such as investigations into suicide inhibition or competitive binding, for this compound are not well-defined in the current body of research. Suicide inhibition is an irreversible process where an enzyme converts a substrate analog into a reactive intermediate that covalently binds to the active site. nih.gov While this mechanism is a known strategy in drug design, there is no direct evidence to suggest that this compound acts as a suicide inhibitor for any specific enzyme.

Studies on the metabolism of the racemic mixture, β-Pyrazol-1-yl-DL-alanine, in mice indicated that the amino acid is largely metabolically inert and is excreted unchanged. nih.gov This suggests that it is not a significant substrate or inhibitor for the metabolic enzymes that would typically process it.

Stereoselectivity of Enzyme Recognition

The stereoselectivity of enzyme recognition is a crucial factor in the biological activity of chiral molecules. The enzymatic synthesis of β-pyrazol-1-yl-L-alanine using O-acetylserine sulfhydrylase highlights the stereospecificity of this enzyme for the (S)-enantiomer. rsc.org This implies that the active site of OASS preferentially recognizes and binds the L-configuration to catalyze the synthesis.

Further illustrating the principle of stereoselectivity in related compounds, studies on β-N-oxalylamino-L-alanine (L-BOAA) have shown stereospecific action on glutamate (B1630785) receptors, with the L-isomer being significantly more active than the D-isomer. elsevierpure.comnih.gov Similarly, research on (R)- and (S)-enantiomers of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid (TDPA) demonstrated different affinities and activities at AMPA receptors. nih.gov While not directly involving this compound, these examples underscore the importance of stereochemistry in biological interactions.

Receptor Binding Affinities and Selectivity Profiling (in vitro/cell-based assays)

The structural resemblance of this compound to the neurotransmitter glutamate suggests potential interactions with glutamate receptors.

Ligand-Receptor Binding Assays and Displacement Studies

Direct ligand-receptor binding assays and displacement studies for this compound are not prominently featured in the available scientific literature. However, research on structurally similar compounds provides a basis for potential interactions. For instance, analogs such as (R)-2-amino-3-triazolpropanoic acid derivatives have been identified as glycine (B1666218) site agonists at N-methyl-D-aspartate (NMDA) receptors. nih.govfrontiersin.org These findings suggest that the (R)-amino acid scaffold with a heterocyclic side chain can interact with the glycine binding site on the GluN1 subunit of NMDA receptors. nih.gov

The general methodology for such investigations involves ligand binding assays, which measure the interaction between a ligand and a receptor. nih.gov These can be used to determine the presence and extent of ligand-receptor complex formation. nih.gov

Receptor Subtype Selectivity and Allosteric Modulation

There is a lack of specific data on the receptor subtype selectivity and allosteric modulation properties of this compound. Studies on analogs, however, show that subtype selectivity is achievable. For example, certain (R)-2-amino-3-triazolpropanoic acid derivatives exhibit a preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes of the NMDA receptor. nih.gov Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary binding site to modulate its activity, is a key mechanism in pharmacology. nih.gov However, no studies have yet reported such a mechanism for this compound.

Modulation of Defined Cellular Pathways and Processes (in vitro)

The in vitro effects of this compound on specific cellular pathways remain a subject for future investigation. However, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govsrrjournals.com These studies provide a foundation for hypothesizing the potential cellular impacts of this compound.

Effects on Protein Synthesis Pathways

There is currently no direct evidence from the reviewed literature detailing the effects of this compound on protein synthesis pathways. As an amino acid analogue, it could potentially interfere with amino acid transport or be mistakenly incorporated into polypeptides, leading to non-functional proteins and cellular stress. This, however, remains speculative without direct experimental validation.

Cell Cycle Progression Analysis in Cell Lines

While specific cell cycle analysis data for this compound is not available, numerous studies on other pyrazole derivatives have demonstrated significant effects on cell cycle progression. For instance, some novel coumarin (B35378) pyrazole carbaldehydes have been shown to induce S phase and G2/M phase arrest in A549 lung cancer cells. semanticscholar.org One particular compound, P-03, at concentrations of 12.5µM and 25µM, led to a notable accumulation of cells in the S and G2/M phases, suggesting an inhibition of cell cycle progression at these checkpoints. semanticscholar.org Similarly, other pyrazole derivatives have been found to arrest the cell cycle, contributing to their anti-proliferative activity. srrjournals.com These findings suggest that a potential mechanism of action for pyrazole-containing compounds could involve the disruption of normal cell cycle regulation.

Table 1: Illustrative Cell Cycle Arrest Activity of a Substituted Coumarin Pyrazole Carbaldehyde (P-03) on A549 Cells

| Treatment | Concentration | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Control | - | 86.08 | 8.10 | 4.88 |

| P-03 | 12.5µM | 73.14 | 13.48 | 12.74 |

| P-03 | 25µM | 46.38 | 24.64 | 29.42 |

| Colchicine (Standard) | 25µM | 55.96 | 5.85 | 36.55 |

Source: Adapted from Pai et al., 2023. semanticscholar.org Note: This data is for a different pyrazole derivative and is presented for illustrative purposes.

Induction of Apoptosis and Necrosis in Cellular Models (Mechanistic studies)

The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer agents. While direct studies on this compound are lacking, the broader pyrazole class of compounds has been shown to induce apoptosis in various cancer cell lines. For example, certain novel pyrazoline scaffolds have demonstrated the ability to induce apoptosis in HeLa and NCI-H520 cell lines. srrjournals.com Mechanistically, pyrazole derivatives have been implicated in the inhibition of various signaling pathways that are critical for cell survival, thereby triggering the apoptotic cascade. nih.gov A novel pyrazole compound, PTA-1, has been shown to induce cytotoxicity in triple-negative breast cancer cells through apoptosis. nih.gov

Impact on Cellular Metabolism and Bioenergetics

The specific impact of this compound on cellular metabolism and bioenergetics has not been detailed in the available literature. Given its structure as a non-proteinogenic amino acid, it is plausible that it could interfere with metabolic pathways that utilize amino acids. However, without experimental data, this remains a hypothesis. The imidazole (B134444) ring, a component of the related amino acid histidine, plays a role in various biological processes, but it is unclear if the pyrazole moiety in this compound would have similar effects. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the pyrazole class of compounds, extensive SAR studies have been conducted, leading to the development of potent inhibitors for various biological targets. nih.govnih.govelsevierpure.com

Identification of Pharmacophores for Molecular Recognition

The identification of a molecule's pharmacophore is a critical step in understanding its potential biological interactions at a molecular level. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, while specific, dedicated pharmacophore modeling studies are not extensively available in the public domain, a detailed analysis of its structural components allows for the deduction of its key pharmacophoric features. This analysis is informed by numerous studies on related pyrazole-containing compounds and amino acids. nih.govnih.gov

The fundamental structure of this compound comprises an α-amino acid backbone linked to a pyrazole ring. This combination presents several key features that can participate in molecular recognition processes with biological targets such as enzymes and receptors. These features include hydrogen bond donors, hydrogen bond acceptors, a hydrophobic region, and a three-dimensional arrangement of these elements dictated by the chiral center.

The primary pharmacophoric features of this compound can be categorized as follows:

Hydrogen Bond Donors (HBD): The primary amine (-NH2) group and the carboxylic acid (-COOH) group are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atom at position 2 of the pyrazole ring and the carbonyl oxygen of the carboxylic acid are significant hydrogen bond acceptors.

Hydrophobic/Aromatic Region: The pyrazole ring itself constitutes a hydrophobic and aromatic feature, capable of engaging in van der Waals and π-stacking interactions.

Chiral Center: The (R)-configuration at the α-carbon imposes a specific spatial arrangement of the substituents, which is crucial for stereoselective recognition by a biological target.

These features are consistent with general pharmacophore models developed for various classes of pyrazole derivatives that exhibit biological activity. For instance, pharmacophore models for pyrazole derivatives acting as α-glucosidase inhibitors have highlighted the importance of hydrophobic groups, as well as hydrogen bond acceptor and donor features for their inhibitory potential. nih.gov Similarly, studies on other pyrazole-containing molecules often identify the pyrazole ring as a key scaffold for establishing hydrophobic and hydrogen bonding interactions. nih.govfrontiersin.org

Interactive Data Table: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Donor (HBD) | α-Amino group (-NH2) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Carboxylic acid (-OH) | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Pyrazole Ring (N2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (C=O) | Hydrogen Bonding |

| Aromatic/Hydrophobic | Pyrazole Ring | π-π stacking, van der Waals |

| Chiral Center | α-Carbon | Stereospecific binding |

The concept of bioisosteric replacement further informs the understanding of the pharmacophoric role of the pyrazole moiety. In drug design, a pyrazole ring can be considered a bioisostere of other five-membered heterocyclic rings or even a substituted phenyl group, providing a specific arrangement of hydrophobic and hydrogen-bonding features. nih.gov The relative positioning of the nitrogen atoms in the pyrazole ring is critical for defining the vector and distance of hydrogen bonds, which in turn determines the binding affinity and specificity for a particular biological target.

While detailed experimental data from co-crystallization studies or extensive structure-activity relationship (SAR) analyses for this compound are limited, the theoretical pharmacophore model provides a robust framework for predicting its molecular interactions. This model serves as a foundational tool for designing future studies, such as virtual screening for potential protein targets or the rational design of derivatives with enhanced biological activity.

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule, such as (R)-2-Amino-3-pyrazol-1-yl-propionic acid, with a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology to understand the basis of molecular recognition.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations would be employed to predict the preferred orientation of this compound when it binds to a specific protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes.

The interaction energy, a key output of docking simulations, is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. For this compound, the pyrazole (B372694) ring could participate in π-π stacking or hydrogen bonding, while the amino and carboxylic acid groups are prime candidates for forming salt bridges and hydrogen bonds with protein residues.

A hypothetical data table illustrating the type of results obtained from such a study is presented below.

| Target Protein | Predicted Binding Mode | Key Interacting Residues | Estimated Binding Energy (kcal/mol) |

| Hypothetical Kinase | Binds in ATP-binding pocket | Asp145, Lys72, Val23 | -8.5 |

| Hypothetical Protease | Occupies substrate-binding cleft | Gly166, Ser195, His57 | -7.9 |

Ligand-Induced Conformational Changes in Target Proteins

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of how the binding of this compound might induce conformational changes in the target protein.

These simulations can reveal subtle but critical changes in the protein's structure, such as the movement of flexible loops or the reorientation of side chains to better accommodate the ligand. Such ligand-induced conformational changes are often crucial for the biological function or inhibition of the protein. The stability of the protein-ligand complex over the simulation time, as measured by root-mean-square deviation (RMSD), can also be assessed.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which govern its reactivity and interactions. These methods are based on solving the Schrödinger equation for the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, which is crucial for understanding its potential chemical reactions within a biological system.

A theoretical data table for FMO analysis is shown below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Primarily localized on the pyrazole ring nitrogen atoms. |

| LUMO | -0.5 | Distributed over the carboxylic acid group. |

| HOMO-LUMO Gap | 9.3 | Indicates high kinetic stability. |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and can act as hydrogen bond donors.

For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid, and positive potential around the amino group's hydrogen atoms and the carboxylic acid proton. This information is critical for predicting how the molecule will orient itself when approaching a protein or other biological target.

Acid-Base Properties and Tautomerism within Biological Environments

Quantum chemical calculations can be used to predict the pKa values of the ionizable groups in this compound: the amino group and the carboxylic acid group. The pKa values are crucial for determining the protonation state of the molecule at physiological pH, which in turn affects its charge and interaction properties.

Furthermore, the pyrazole ring can exist in different tautomeric forms. Computational methods can be used to calculate the relative energies of these tautomers in different environments (e.g., in vacuum, in water, or within a protein's active site). Understanding the predominant tautomeric form is essential for accurately modeling its interactions with biological macromolecules. The local environment of a protein's binding site can significantly influence which tautomer is more stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach aimed at correlating the structural or physicochemical properties of a series of compounds with their biological activities. drugdesign.org This allows for the prediction of the activity of new, unsynthesized molecules.

Data Set Assembly: A dataset of pyrazole-containing compounds, including this compound and its analogs, with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values for a specific receptor or cell line) would be compiled.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of compounds not included in the model training). A robust model will have high correlation coefficients (r²) and predictive correlation coefficients (pred_r²).

For instance, QSAR studies on pyrazole derivatives as acetylcholinesterase inhibitors have successfully developed models that can guide the design of new, more potent compounds. shd-pub.org.rs A similar approach for this compound could predict its potential efficacy against various biological targets.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, number of rotatable bonds.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore features that describe the spatial arrangement of key interaction points. shd-pub.org.rs

3D Descriptors: Steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, electrostatic potential) properties derived from the molecule's three-dimensional conformation.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a mechanistically interpretable model. Techniques like Genetic Algorithms (GA) or stepwise regression are often employed to choose a small subset of descriptors that have the highest correlation with biological activity. In studies of pyrazole derivatives, descriptors related to molecular volume, the number of multiple bonds, and specific atom-centered fragments have been shown to be significant. shd-pub.org.rs

Table 1: Illustrative Molecular Descriptors for QSAR Modeling This table presents examples of descriptors that would be relevant for a QSAR study of this compound. The values are hypothetical and for illustrative purposes.

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

| Electronic | Dipole Moment | A measure of the net molecular polarity. |

Prediction of Conformational Landscape and Energetics

The biological function of a molecule is intimately linked to its three-dimensional shape or conformation. Understanding the conformational landscape—the collection of all accessible, low-energy conformations—and their relative energies is crucial for predicting how this compound might interact with a biological target.

To explore the conformational space of this compound, a systematic or stochastic conformational search would be performed. This involves rotating the molecule's single bonds to generate a multitude of different spatial arrangements. Each generated conformer is then subjected to energy minimization using molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) or quantum mechanics (QM) methods. This process optimizes the geometry of each conformer to find its nearest local energy minimum. The result is a set of low-energy, stable conformations. For pyrazole-containing amino acids, studies have shown that intramolecular hydrogen bonding can play a significant role in dictating the preferred conformations. nih.gov The PubChem database provides a computed 3D conformer for this molecule, which can serve as a starting point for more exhaustive conformational searches. nih.gov

Calculating the binding free energy is a cornerstone of computational drug design, as it predicts the affinity of a ligand for its receptor. While no specific FEP or MM/PBSA calculations for this compound are reported, these methods are routinely applied to similar molecules. nih.gov

Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA or MM/GBSA): This is a popular end-point method for estimating binding free energies. It involves running a molecular dynamics (MD) simulation of the protein-ligand complex to generate a series of snapshots. For each snapshot, the binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the free protein and ligand. The energy terms include molecular mechanics energy in the gas phase, solvation energy (calculated using PB or GB models), and an entropy term. Studies on pyrazole derivatives targeting kinases have successfully used MM/PBSA to analyze binding affinities. nih.gov

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally intensive method based on statistical mechanics. It calculates the difference in binding free energy (ΔΔG_bind) between two similar ligands (e.g., mutating a side chain). This is achieved by "alchemically" transforming one molecule into another through a series of non-physical intermediate steps during an MD simulation. FEP can provide highly accurate predictions of the effect of chemical modifications on binding affinity, making it a powerful tool for lead optimization. wustl.edu

Table 2: Illustrative Data from a Hypothetical MM/PBSA Calculation This table demonstrates the type of energy decomposition data that would be generated from an MM/PBSA study of this compound binding to a hypothetical receptor. Values are for illustrative purposes.

| Energy Component | Contribution (kcal/mol) | Role in Binding |

| ΔE_vdw (van der Waals) | -45.5 | Favorable shape complementarity |

| ΔE_elec (Electrostatic) | -20.1 | Favorable polar interactions (e.g., H-bonds) |

| ΔG_polar (Polar Solvation) | +30.8 | Unfavorable, due to desolvation of polar groups |

| ΔG_nonpolar (Nonpolar Solvation) | -5.2 | Favorable hydrophobic effect |

| ΔG_bind (Total Binding Free Energy) | -40.0 | Overall predicted binding affinity |

Design and Synthesis of Advanced Derivatives and Analogues

Pyrazole (B372694) Ring Modifications and Substituent Effects

Exploration of Diverse Substituent Patterns on the Pyrazole Moiety

The synthesis of derivatives of (R)-2-Amino-3-pyrazol-1-YL-propionic acid allows for the systematic exploration of a wide range of substituents on the pyrazole ring. These modifications can be strategically employed to modulate the compound's physicochemical properties. The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the electron density of the pyrazole ring, which in turn affects its reactivity and interaction with biological targets. rsc.orgresearchgate.net

A synthetic approach to a class of unnatural α-amino acids bearing a 5-arylpyrazole side-chain has been developed, showcasing the introduction of various aromatic groups. nih.gov The use of aryl substituents can lead to highly conjugated side-chains, which may impart fluorescent properties to the amino acids. rsc.org The absorption and emission maxima of these fluorescent amino acids show a correlation with the electronic nature of the aryl substituents, with electron-deficient groups generally absorbing and emitting at longer wavelengths. rsc.org

The following table summarizes the effects of different substituent patterns on the pyrazole moiety:

Table 1: Effects of Substituent Patterns on the Pyrazole Moiety of this compound Derivatives| Substituent Type | Examples | Predicted Effects on Physicochemical Properties |

|---|---|---|

| Electron-Donating Groups | -OCH₃, -NH₂, -CH₃ | Increased electron density on the pyrazole ring, potential for enhanced hydrogen bonding. |

| Electron-Withdrawing Groups | -NO₂, -CN, -CF₃, Halogens | Decreased electron density on the pyrazole ring, potential for altered binding interactions and increased acidity of the ring protons. |

| Alkyl Chains | -CH₃, -C₂H₅, -C(CH₃)₃ | Increased lipophilicity, potential for enhanced van der Waals interactions. |

| Aryl Groups | Phenyl, Substituted Phenyl | Increased steric bulk, potential for π-stacking interactions, and can introduce fluorescent properties. |

| Halogens | -F, -Cl, -Br, -I | Increased lipophilicity, potential for halogen bonding. |

Regioisomeric Pyrazole Linkages

The synthesis of pyrazole-containing amino acids can be designed to produce different regioisomers, where the pyrazole ring is attached to the propionic acid side chain at different positions. The conventional synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), which can lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical. nih.govmdpi.com Therefore, regioselective synthetic methods are crucial for obtaining a single, well-defined product.

For instance, a highly regioselective synthesis of pyrazole-containing α-amino acids has been achieved through a condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine. nih.govrsc.org This method leads to the formation of a single regioisomer in high yields. rsc.org The ability to control the regiochemistry of the pyrazole ring formation is essential as different regioisomers will exhibit distinct three-dimensional structures and, consequently, different biological activities. The relative orientation of the substituents on the pyrazole ring can significantly affect how the molecule interacts with its biological target.

Peptidomimetic Design Incorporating this compound Scaffolds

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a powerful strategy in peptidomimetic design. mdpi.com This approach aims to create molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity.

Conformationally Restricted Peptides and Peptidomimetics

The pyrazole-containing side chain of this compound introduces significant conformational constraints on the peptide backbone. mdpi.com By restricting the rotational freedom of the peptide, this amino acid can help to stabilize specific secondary structures, such as β-turns or helical folds. nih.govchemrxiv.org The ability to pre-organize a peptide into a bioactive conformation can lead to a higher affinity for its target receptor and can also reduce the entropic penalty upon binding.

Incorporation into Bioactive Peptide Sequences

The unique structural and electronic properties of this compound make it an attractive building block for incorporation into bioactive peptide sequences. mdpi.com The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic amino acid side chains, such as those of histidine or phenylalanine, potentially leading to novel biological activities. researchgate.net Furthermore, the pyrazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can contribute to the binding affinity of the peptide to its target. nih.gov

The synthesis of peptides incorporating this amino acid can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. mdpi.com The resulting peptidomimetics can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govmdpi.com

Synthesis of Conjugates for Research Probes and Targeted Delivery Systems (Conceptual)

The functional groups present in this compound, namely the amino and carboxylic acid groups, provide convenient handles for conjugation to other molecules. This opens up the possibility of creating research probes and targeted drug delivery systems.

Conceptually, the synthesis of fluorescent probes could be achieved by coupling a fluorophore to either the N-terminus or the C-terminus of the amino acid. nih.gov Such probes could be valuable tools for studying the cellular uptake and distribution of the amino acid or peptides containing it. nih.gov For instance, a pyrazole-containing α-amino acid has been utilized in the preparation of a sulfonyl fluoride (B91410) derivative, which has potential as a probe for serine proteases. rsc.org

For targeted delivery, this compound or peptides derived from it could be conjugated to carrier molecules such as cell-penetrating peptides or antibodies. springernature.comnih.gov This strategy could be employed to deliver the molecule or a conjugated cargo to specific cells or tissues, potentially enhancing its therapeutic efficacy while minimizing off-target effects. The conjugation can be achieved through the formation of stable covalent bonds, such as amide bonds, between the amino acid and the carrier molecule. nih.govmdpi.com Biotin (B1667282) probes could also be synthesized for use in affinity-based purification and detection methods. researchgate.net

Fluorescently Tagged Analogues for Imaging Studies

The development of fluorescent probes from non-proteinogenic amino acids is a significant area of research, enabling the visualization of biological processes in real-time. Analogues of this compound can be rendered fluorescent by incorporating fluorophores into their structure. The pyrazole moiety itself is a key component of many fluorescent dyes, and its electronic properties can be tuned to achieve desired photophysical characteristics. nih.govnih.gov

The design strategy often involves creating a donor-acceptor system within the molecule to favor fluorescence through an intramolecular charge transfer (ICT) process. nih.gov Synthesis of these analogues can be achieved by attaching a fluorescent moiety to the pyrazole ring or the amino acid backbone. For instance, a common approach is the condensation of a pyrazole derivative with a molecule containing a fluorophore. nih.gov

A study by Gilfillan et al. (2015) detailed the synthesis of novel α-amino acids with highly conjugated 5-arylpyrazole side-chains which possess fluorescent properties. rsc.org Although the core structure differs slightly from this compound, the principles of synthesis and the resulting fluorescence are highly relevant. The synthesis involved a Horner-Wadsworth-Emmons reaction followed by a one-pot condensation/aza-Michael process. rsc.org The resulting pyrazole-derived amino acids exhibited absorption and emission maxima that correlated with the electronic nature of the aryl substituents. rsc.org For example, compounds with electron-deficient groups tended to absorb and emit at longer wavelengths. rsc.org

| Compound | Aryl Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| 23 | 4-methoxyphenyl | 308 | 363 |

| 24 | 4-(dimethylamino)phenyl | 344 | 448 |

| 25 | 2-naphthyl | 321 | 373 |

| 26 | 4-pyridyl | 301 | 364 |

This table summarizes the photophysical properties of selected 5-arylpyrazole α-amino acids synthesized by Gilfillan et al., demonstrating how side-chain modifications can tune fluorescent properties. Data sourced from Gilfillan et al. (2015). rsc.org

Another strategy involves modifying known fluorescent scaffolds with pyrazole groups. A variety of fluorescent probes based on pyrazole and pyrazoline have been developed for detecting specific ions or molecules within cells. nih.govresearchgate.net These probes often work by mechanisms such as fluorescence quenching or enhancement upon binding to the target. nih.govresearchgate.net These design principles can be adapted to create fluorescent analogues of this compound for imaging studies, potentially for tracking amino acid transport or incorporation into proteins. nih.gov

Bioconjugation Strategies for Protein and Nucleic Acid Labeling

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule like a protein or a nucleic acid. nih.gov This process enables the introduction of specific labels for detection, imaging, or functional studies. thermofisher.comresearchgate.net To achieve this, the amino acid must first be functionalized with a reactive handle that can participate in a bioorthogonal reaction—a reaction that occurs efficiently in a biological environment without interfering with native biochemical processes. nih.gov

Click Chemistry:

A prevalent strategy for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". researchgate.net This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized one. researchgate.netnih.gov To apply this to this compound, one could synthesize an analogue bearing either a terminal alkyne or an azide group. This functionalized amino acid could then be reacted with a protein or nucleic acid that has been correspondingly modified with the complementary reactive partner.

Protein Labeling:

For protein labeling, the functionalized amino acid could be incorporated into the protein's structure during synthesis using non-natural amino acid mutagenesis. researchgate.net Alternatively, native amino acid residues on the protein surface, such as lysine or cysteine, can be chemically modified to introduce the required azide or alkyne handle for subsequent reaction with the functionalized pyrazole amino acid. mdpi.com Numerous methods exist for the site-selective modification of proteins, targeting specific amino acid side chains or the N- or C-termini. nih.govmdpi.com

Nucleic Acid Labeling:

Labeling of nucleic acids can be accomplished through several methods: thermofisher.comresearchgate.net

Solid-Phase Synthesis: A modified nucleobase or phosphoramidite containing a reactive handle (e.g., an alkyne) can be incorporated directly into an oligonucleotide during automated synthesis. The resulting nucleic acid can then be labeled with an azide-modified pyrazole amino acid via click chemistry. researchgate.net

Enzymatic Labeling: Polymerases can incorporate modified nucleotides into DNA or RNA strands. researchgate.net These modified nucleotides contain the necessary functional groups for subsequent bioconjugation.

Chemical Labeling: Random chemical labeling can introduce modifications at various sites along a DNA or RNA molecule. thermofisher.com For example, carbodiimide chemistry can be used to attach molecules to the phosphate backbone. thermofisher.com

The choice of bioconjugation strategy depends on the specific application, the desired site of labeling, and the need to preserve the biological activity of the target protein or nucleic acid. nih.govresearchgate.net

Applications As Chiral Building Blocks and Research Probes in Chemical Synthesis

Utilization in Asymmetric Organic Synthesis

The inherent chirality of (R)-2-Amino-3-pyrazol-1-yl-propionic acid makes it a sought-after component in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. This is of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry.

Asymmetric Induction in Chiral Transformations

Asymmetric induction is the process by which a chiral feature in a molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. wikipedia.org this compound and its derivatives can be employed as chiral auxiliaries to achieve this control. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral amino acids are well-established. nih.gov For instance, chiral oxazolidinones, often derived from amino acids, are widely used to direct diastereoselective alkylation reactions. nih.gov In a similar vein, the stereogenic center of this compound can be used to control the facial selectivity of reactions on a prochiral center within the same molecule.

A notable example of a related pyrazole (B372694) derivative used as a chiral auxiliary is tert-butanesulfinamide. In the asymmetric synthesis of a potent PDE4 inhibitor, a chiral sulfinyl imine was prepared by the condensation of (R)-(+)-2-methyl-2-propanesulfinamide with an aldehyde. The subsequent stereoselective addition of a nucleophile to this chiral imine was a key step in establishing the desired stereochemistry of the final pyrazole-containing molecule. rsc.orgnih.gov This demonstrates the potential of pyrazole-containing chiral auxiliaries to effectively control stereochemical outcomes.

Table 1: Examples of Asymmetric Transformations Using Chiral Auxiliaries

| Chiral Auxiliary Type | Reaction Type | Diastereomeric/Enantiomeric Excess | Reference |

| Chiral Oxazolidinone | Diastereoselective Alkylation | >90% de | nih.gov |

| (R)-tert-Butanesulfinamide | Stereoselective addition to imine | 100% ee (of final product) | nih.gov |

Note: This table provides examples of the effectiveness of chiral auxiliaries in general, as direct data for the title compound is limited.

Catalytic Applications in Enantioselective Reactions

Beyond serving as a stoichiometric chiral auxiliary, derivatives of this compound can be envisioned as chiral ligands in metal-catalyzed enantioselective reactions. The pyrazole nitrogen atoms and the amino acid functionality provide multiple coordination sites for metal centers. By creating a chiral environment around the metal catalyst, these ligands can induce high levels of enantioselectivity in a wide range of chemical transformations.

The field of asymmetric catalysis has seen the successful application of various pyrazole-containing ligands. nih.gov For example, pyrazole-based ligands have been used in the enantioselective hydrogenation of olefins and ketones, as well as in various carbon-carbon bond-forming reactions. While direct catalytic applications of this compound are not prominently reported, the synthesis of pyrazole-derived amino acids and peptidomimetics has been explored for their biological activities, and such compounds are prime candidates for development into chiral ligands. nih.govmdpi.com

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as a library, which can then be screened for biological activity. nih.gov The structural features of this compound make it an excellent scaffold for the generation of such libraries.

Development of High-Throughput Screening Libraries

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target to identify potential drug leads. benthamscience.com The synthesis of compound libraries is a crucial prerequisite for any HTS campaign. This compound can be incorporated into library synthesis in a modular fashion, allowing for the introduction of diversity at various points of its structure.

For instance, the amino group can be acylated with a variety of carboxylic acids, the carboxyl group can be converted to amides with different amines, and the pyrazole ring itself can be further functionalized. This multi-point diversification strategy enables the creation of large and structurally diverse libraries. The use of solid-phase synthesis is particularly advantageous in this context, as it simplifies the purification of intermediates and allows for the automation of the library production process. souralgroup.com

While specific HTS libraries built from this compound are not detailed in the available literature, the general principles of constructing libraries from amino acid scaffolds are well-established. nih.gov

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. souralgroup.combeilstein-journals.orgrsc.org Unlike traditional combinatorial chemistry which often focuses on decorating a single scaffold, DOS aims to generate a variety of different molecular skeletons from a common starting material.

This compound is an ideal starting point for DOS due to its multiple reactive functional groups. Through a series of branching reaction pathways, it is possible to generate a wide array of heterocyclic scaffolds. For example, the amino and carboxyl groups can participate in cyclization reactions to form lactams, while the pyrazole ring can be involved in various cycloaddition and condensation reactions. The use of multicomponent reactions, where three or more starting materials react in a single step, can further enhance the efficiency and diversity of the synthetic process. nih.govmdpi.com

The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazole precursors is a classic example of how a pyrazole building block can be used to generate more complex heterocyclic systems. mdpi.com

Table 2: Strategies for Generating Molecular Diversity from this compound

| Diversification Strategy | Potential Products | Relevant Concepts |

| Acylation of amino group | Diverse amides | Combinatorial Chemistry |

| Amidation of carboxyl group | Various peptide-like structures | Combinatorial Chemistry |

| Functionalization of pyrazole ring | Substituted pyrazole derivatives | Scaffold Decoration |

| Intramolecular cyclization | Lactam-containing heterocycles | Diversity-Oriented Synthesis |

| Multicomponent reactions | Complex heterocyclic scaffolds | Diversity-Oriented Synthesis |

Development as Biochemical Probes for Target Identification and Validation

Biochemical probes are small molecules that are used to study and manipulate biological systems. nih.gov They can be used to identify the molecular targets of a drug, to validate the role of a particular protein in a disease process, and to elucidate the mechanisms of biological pathways. The unique structure of this compound makes it an attractive scaffold for the design and synthesis of such probes.